Vanadium phosphide

Vue d'ensemble

Description

Vanadium phosphide is a compound composed of vanadium and phosphorus It is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity

Méthodes De Préparation

Vanadium phosphide can be synthesized through several methods, each with specific reaction conditions:

Reduction Method: This involves the reduction of vanadium compounds with phosphorus sources.

Chemical Vapor Deposition: This method involves the reaction of vanadium chloride with phosphine gas at elevated temperatures, resulting in the deposition of this compound on a substrate.

Solid-State Reaction: Vanadium and phosphorus powders are mixed and heated at high temperatures to form this compound.

Analyse Des Réactions Chimiques

Vanadium phosphide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form vanadium oxides and phosphorus oxides.

Reduction: This compound can be reduced further to form lower oxidation state compounds of vanadium and phosphorus.

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Energy Storage Applications

Sodium-Ion Batteries (SIBs)

Vanadium phosphide has been investigated as a negative electrode material in sodium-ion batteries. A study demonstrated the use of a this compound-phosphorus composite (V4P7/5P) which exhibited a high reversible discharge capacity of 738 mAh g−1 and an initial coulombic efficiency of 85.9% at elevated temperatures (363 K). The composite was prepared via high-energy ball milling and showed improved cycling stability due to its structural integrity during charge-discharge cycles .

Lithium-Ion Batteries (LIBs)

Similar to its application in SIBs, this compound is also explored for lithium-ion batteries. Its high capacity and favorable electrochemical properties make it a candidate for enhancing battery performance. The stability of the this compound structure during cycling contributes to its effectiveness as an anode material .

Electrocatalysis

Hydrogen Evolution Reaction (HER) and Sulfion Oxidation Reaction (SOR)

Vanadium-doped nickel phosphide (V-Ni2P) nanosheets have been developed for their superior electrocatalytic performance in hydrogen production and wastewater treatment. This hybrid system allows for simultaneous hydrogen generation and sulfion recovery from wastewater, achieving low cell voltages compared to traditional systems, thus promoting energy efficiency . The V doping enhances the electronic structure of Ni2P, leading to improved catalytic activity for both HER and SOR processes.

Overall Water Splitting

this compound serves as a bifunctional electrocatalyst for overall water splitting, facilitating both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Research indicates that iron doping in this compound can optimize its catalytic properties, making it suitable for large-scale applications in renewable energy technologies .

Advanced Materials

Multiferroic Properties

A recent study has predicted that a tetragonal this compound monolayer exhibits multiferroic properties, including ferromagnetism and half-metallicity. These characteristics make it a promising candidate for applications in spintronics and advanced electronic devices. The coupling between ferroelasticity and ferromagnetism allows for controllable magnetic properties through external strain, which could lead to innovative device functionalities .

Semiconductor Applications

This compound is classified as a semiconductor with potential uses in high-power and high-frequency applications, including laser diodes and photodiodes. Its electronic structure allows for efficient charge transport, making it suitable for optoelectronic devices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Energy Storage | Used as an anode material in SIBs and LIBs | High reversible capacity; stable cycling performance |

| Electrocatalysis | Catalyzes HER and SOR; used in hybrid systems for wastewater treatment | Low cell voltages; enhanced electronic structure due to V doping |

| Advanced Materials | Exhibits multiferroic properties; potential for spintronics | Ferromagnetic half-metallicity; controllable magnetic properties through strain |

| Semiconductor Applications | Suitable for high-frequency applications like laser diodes | Efficient charge transport; potential use in optoelectronic devices |

Mécanisme D'action

The mechanism by which vanadium phosphide exerts its effects varies depending on the application:

Catalysis: In catalytic processes, this compound provides active sites for the adsorption and activation of reactants.

Energy Storage: In battery applications, this compound facilitates the insertion and extraction of lithium or sodium ions, contributing to the charge-discharge cycles.

Photocatalysis: This compound absorbs light energy, generating electron-hole pairs that drive redox reactions for hydrogen production and pollutant degradation.

Comparaison Avec Des Composés Similaires

Vanadium phosphide can be compared with other similar compounds, such as:

Molybdenum Phosphide: Both compounds are used in catalysis, but this compound has a different crystal structure and electronic properties.

Nickel Phosphide: Nickel phosphide is also used in hydrogenation reactions and has similar catalytic properties, but this compound offers higher thermal stability.

This compound stands out due to its combination of high thermal stability, electrical conductivity, and catalytic activity, making it a versatile compound for various scientific and industrial applications.

Activité Biologique

Vanadium phosphide (VP) is a compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique properties make it a subject of interest for applications ranging from battery technology to biological interactions. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies, data tables, and detailed analyses.

Overview of this compound

This compound is a binary compound consisting of vanadium and phosphorus. It is primarily known for its use in high-capacity negative electrodes for sodium-ion batteries due to its excellent electrochemical properties. However, its biological implications are increasingly being explored, particularly regarding its effects on cellular processes and potential therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of vanadium compounds, including this compound. These compounds can inhibit the formation of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. For instance, vanadium complexes have shown significant superoxide anion radical inhibition, suggesting their potential as therapeutic agents against oxidative damage .

Anticancer Activity

Vanadium compounds exhibit promising anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial function and the generation of ROS. A study demonstrated that this compound could enhance the cytotoxic effects on specific cancer cell lines by disrupting mitochondrial membrane potential and increasing oxidative stress .

Enzyme Interaction

This compound has been studied for its interactions with enzymes. It has been observed to activate certain enzymes while inhibiting others, which could be beneficial in metabolic regulation . For example, vanadium pincer complexes have shown enzyme activation capabilities that may lead to improved metabolic outcomes in diabetic models .

Case Study 1: this compound in Sodium-Ion Batteries

A significant application of this compound is in sodium-ion batteries, where its composite forms (e.g., V4P7/5P) have been investigated as negative electrodes. These studies reveal that the compound not only enhances battery performance but also interacts with biological systems when released during battery degradation or recycling processes .

| Property | Value |

|---|---|

| Capacity | 104 mAh/g |

| Energy Density | 406 Wh/kg |

| Cycle Stability | High |

Case Study 2: Biological Impact Assessment

A comprehensive assessment was conducted to evaluate the biological impacts of this compound exposure. This study focused on liver and kidney tissues, examining oxidative stress markers and cellular damage indicators. Results indicated a dose-dependent increase in lipid peroxidation levels upon exposure to this compound, highlighting its potential toxicity at elevated concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : VP can induce oxidative stress through ROS generation, affecting cellular integrity and function.

- Mitochondrial Dysfunction : VP disrupts mitochondrial membrane potential, leading to altered energy metabolism and apoptosis.

- Enzyme Modulation : It interacts with various enzymes involved in metabolic pathways, potentially offering therapeutic benefits or risks depending on the context.

Propriétés

IUPAC Name |

phosphanylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKPRIBNYTIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

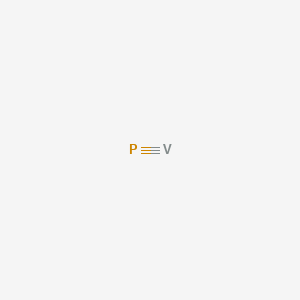

P#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313508 | |

| Record name | Vanadium phosphide (VP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.9153 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12066-53-4 | |

| Record name | Vanadium phosphide (VP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium phosphide (VP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium phosphide (VP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium phosphide (VP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.